

Application Notes: The Role of Pregnanediol-d5 in Anti-Doping Steroid Abuse Control

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Compound of Interest

Compound Name: Pregnanediol-d5

Cat. No.: B15142990

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Introduction

The monitoring of endogenous steroid profiles is a cornerstone of modern anti-doping programs, primarily through the World Anti-Doping Agency's (WADA) Athlete Biological Passport (ABP).^{[1][2]} The ABP tracks an athlete's biomarkers over time to detect deviations that may indicate doping, rather than relying on the detection of a prohibited substance in a single sample. One of the key endogenous steroids monitored is pregnanediol, a metabolite of progesterone. Its concentration, along with other steroid metabolites, can be altered by the administration of anabolic androgenic steroids (AAS). To ensure the accuracy and reliability of these sensitive measurements, stable isotope-labeled internal standards are employed.

Pregnanediol-d5, a deuterated analog of pregnanediol, serves as an ideal internal standard for the quantification of pregnanediol in urine samples by correcting for variations during sample preparation and analysis.

Principle of Isotope Dilution Mass Spectrometry

The use of **Pregnanediol-d5** is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the urine sample at the beginning of the analytical process. Because **Pregnanediol-d5** is chemically identical to the endogenous, non-labeled pregnanediol, it experiences the same losses during extraction, derivatization, and injection. However, due to its higher mass, it can be distinguished from the endogenous analyte by the mass spectrometer. By comparing the signal intensity of the analyte to that of the

internal standard, a precise and accurate quantification can be achieved, irrespective of sample losses.

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used for steroid profiling in anti-doping laboratories.[1][3] For GC-MS analysis, which is a gold standard for steroid profiling, a derivatization step is necessary to increase the volatility and thermal stability of the steroids.[4] Trimethylsilyl (TMS) derivatization is commonly employed for this purpose.[5]

Experimental Protocols

The following protocols are detailed methodologies for the analysis of urinary steroids using **Pregnanediol-d5** as an internal standard, based on established anti-doping analytical procedures.

Protocol 1: Urinary Steroid Profile Analysis by GC-MS/MS

This protocol describes the quantification of pregnanediol and other endogenous steroids in human urine using **Pregnanediol-d5** as an internal standard, followed by GC-MS/MS analysis.

1. Materials and Reagents

- **Pregnanediol-d5** internal standard solution (1 µg/mL in methanol)
- β-glucuronidase from E. coli
- Phosphate buffer (pH 7.0)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol, HPLC grade
- Diethyl ether, HPLC grade
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

- Ammonium iodide
- Dithioerythritol
- Urine samples
- Calibrators and quality control samples

2. Sample Preparation

- Internal Standard Spiking: To 2 mL of urine, add a known amount of the **Pregnanediol-d5** internal standard solution.
- Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution. Incubate at 50-55°C for 1-3 hours to deconjugate the steroid glucuronides.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with 3 mL of deionized water.
 - Dry the cartridge under vacuum for 5-10 minutes.
 - Elute the steroids with 3 mL of methanol or diethyl ether.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
- Derivatization:
 - To the dried residue, add 100 µL of the derivatizing reagent (e.g., MSTFA/NH₄I/dithioerythritol).
 - Incubate at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivatives.
- Reconstitution: After cooling, the derivatized sample is ready for injection into the GC-MS/MS system.

3. GC-MS/MS Instrumental Analysis

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
- Column: HP-1 or equivalent (e.g., 17m x 0.20mm x 0.11µm)
- Injector Temperature: 280°C
- Oven Program: Start at 180°C, ramp to 230°C at 3°C/min, then ramp to 310°C at 30°C/min and hold for 2 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. MRM Transitions

The following table provides the proposed MRM transitions for the TMS derivatives of pregnanediol and **Pregnanediol-d5**. The transitions for **Pregnanediol-d5** are estimated based on the known fragmentation of the non-labeled compound and the mass shift from the five deuterium atoms.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
|---------------------|---------------------|-------------------|-----------------------|-------------------|
| Pregnanediol-TMS | 464.4 | 284.3 | 15 | Quantifier |
| Pregnanediol-TMS | 464.4 | 73.1 | 10 | Qualifier |
| Pregnanediol-d5-TMS | 469.4 | 289.3 | 15 | Internal Standard |
| Pregnanediol-d5-TMS | 469.4 | 73.1 | 10 | Internal Standard |

Data Presentation

The following tables summarize quantitative data from various studies on urinary steroid profiling, demonstrating the performance of analytical methods that employ similar principles.

Table 1: Method Validation Parameters for Urinary Steroid Profiling by GC-MS/MS

| Parameter | Androstero ne | Etiocholano lone | Testosteron e | Epitestoster one | Pregnanedi ol |
|-----------------------------|------------------|---------------------|------------------|---------------------|------------------|
| Linearity (R ²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (ng/mL) | 1.0 | 1.0 | 0.5 | 0.5 | 2.0 |
| LOQ (ng/mL) | 2.5 | 2.5 | 1.0 | 1.0 | 5.0 |
| Recovery (%) | 92.5 | 94.1 | 91.8 | 93.2 | 95.5 |
| Precision (RSD%) | <10 | <10 | <15 | <15 | <10 |

Data compiled from representative values found in literature for similar analytes.[\[6\]](#)[\[7\]](#)

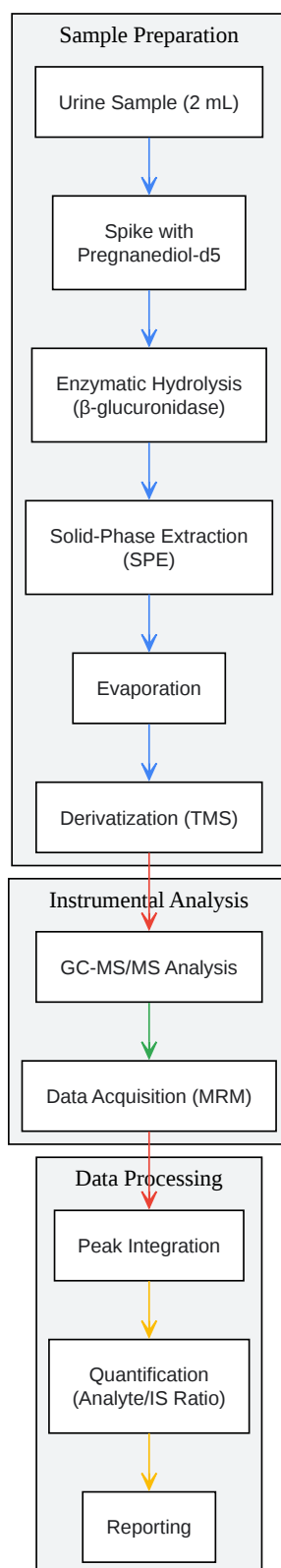
Table 2: Typical Concentration Ranges of Endogenous Steroids in Urine

| Steroid | Male (ng/mL) | Female (ng/mL) |
|-----------------|--------------|---------------------------|
| Androsterone | 500 - 4000 | 200 - 1500 |
| Etiocholanolone | 500 - 4000 | 200 - 1500 |
| Testosterone | 5 - 70 | 1 - 10 |
| Epitestosterone | 5 - 50 | 1 - 10 |
| Pregnanediol | 100 - 1000 | 200 - 5000 (luteal phase) |

Reference ranges can vary significantly between populations and laboratories.[8]

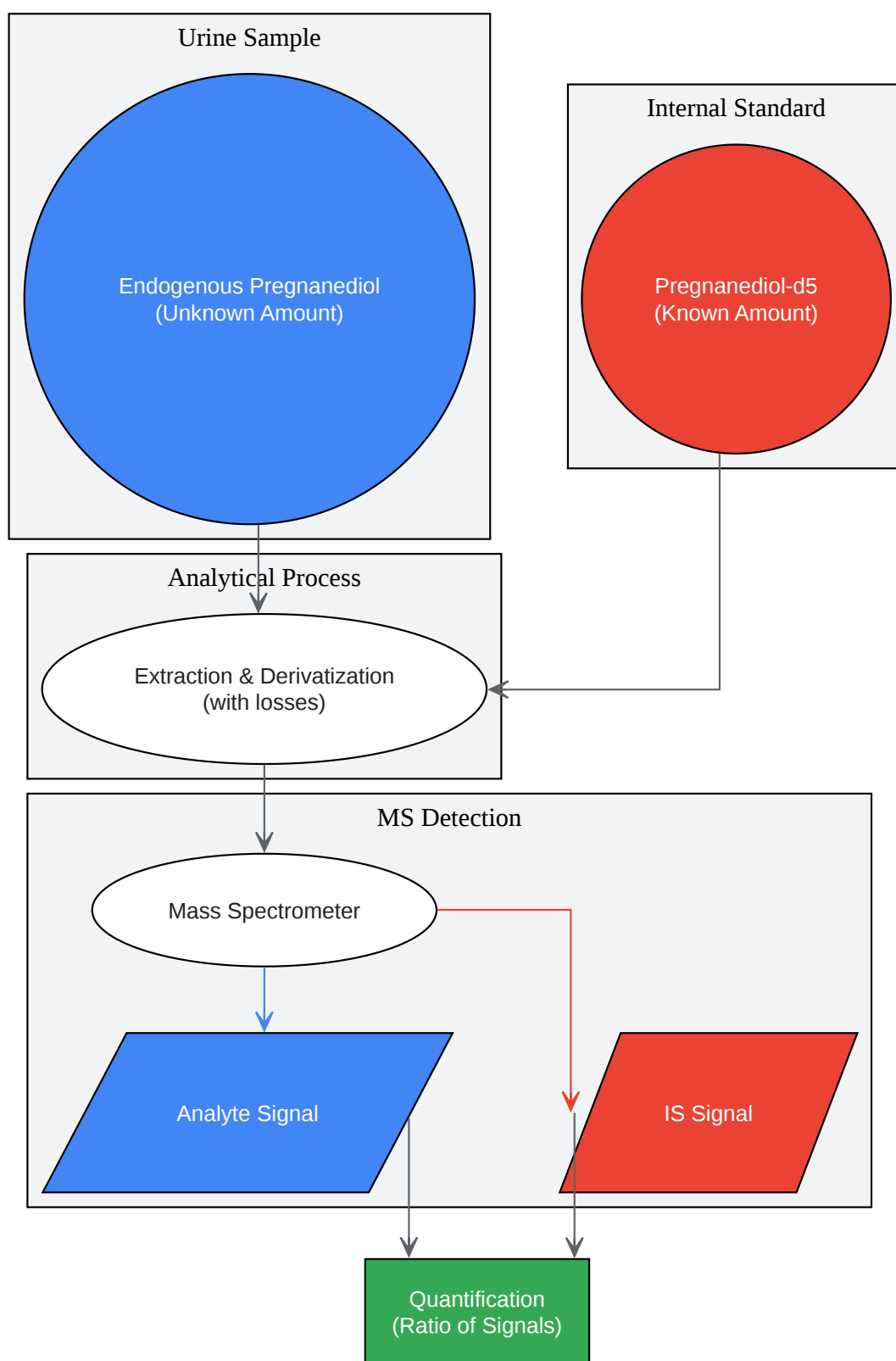
Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.



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Caption: Experimental workflow for urinary steroid analysis.



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Caption: Principle of deuterated internal standard use.

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